

Application Note: Quantification of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: 6-*epi*-Medroxy Progesterone-*d*3
17-Acetate

Cat. No.: B1158034

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Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used for contraception and hormone replacement therapy.[1] Accurate and sensitive quantification of MPA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies.[2][3] This application note describes a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of MPA in human plasma. The method utilizes a simple liquid-liquid extraction for sample preparation followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Workflow



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Caption: Overall workflow for the quantification of Medroxyprogesterone Acetate by LC-MS/MS.

Protocols

1. Materials and Reagents

- Medroxyprogesterone acetate (MPA) reference standard
- Megestrol acetate (Internal Standard, IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- n-Hexane or Pentane (HPLC grade)
- Human plasma (blank)

2. Sample Preparation

This protocol is based on established liquid-liquid extraction methods.[\[4\]](#)

- Pipette 600 μ L of human plasma into a clean microcentrifuge tube.[\[2\]](#)[\[3\]](#)
- Spike with an appropriate amount of internal standard (e.g., Megestrol Acetate).[\[4\]](#)
- Add 3 mL of n-hexane or pentane.[\[4\]](#)[\[5\]](#)
- Vortex the mixture for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the mobile phase.[\[4\]](#)
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Table 1: Chromatographic Conditions

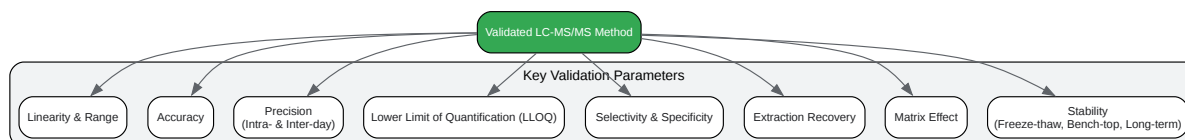
Parameter	Condition
HPLC System	Waters Acquity UPLC or equivalent
Column	Agilent Zorbax Eclipse-Plus C18, 2.1 x 50 mm, 5.0 μ m or equivalent [2] [3]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Methanol [4]
Gradient	Isocratic (e.g., 72% B) or a suitable gradient
Flow Rate	0.2 mL/min [4]
Column Temperature	40°C [4]
Injection Volume	5-10 μ L

Table 2: Mass Spectrometry Conditions

Parameter	Condition
Mass Spectrometer	QTRAP® 5500 Mass Analyzer or equivalent[2] [3]
Ionization Mode	Electrospray Ionization (ESI), Positive[2][3][4]
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	MPA: 387 -> 327, 387 -> 123; IS (Megestrol Acetate): 385 -> 325[4][6]
Collision Energy	Optimized for specific instrument
Dwell Time	100-200 ms

Method Validation

The method was validated according to the Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[2][3]



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Caption: Key parameters for the validation of the bioanalytical method.

Table 3: Summary of Method Validation Results

Parameter	Result
Linearity Range	0.10–8.0 µg/L or 200–10,000 pg/mL[2][3][4]
Correlation Coefficient (r ²)	> 0.99[5]
Lower Limit of Quantification (LLOQ)	40 ng/L or 200 pg/mL[2][3][4]
Accuracy	96.2% to 108.7% or within ±9.6% of nominal values[2][3][5]
Precision (RSD%)	< 18.8% or ≤15.2%[2][3][5]
Extraction Recovery	~76.1%[4]
Matrix Effect	Acceptable, with ion suppression or enhancement within validated limits[2][3]
Stability	MPA was stable in plasma after multiple freeze-thaw cycles and at room temperature for several hours.[2][3]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Medroxyprogesterone acetate in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput bioanalytical studies. The method has been successfully validated and meets the criteria to support clinical trials.[2][3]

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